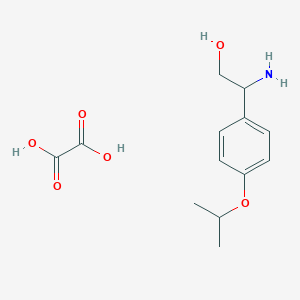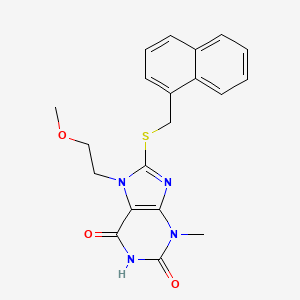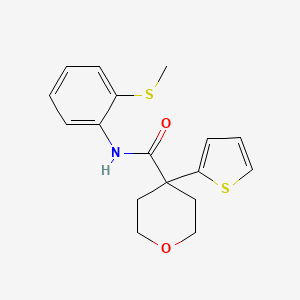
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide, also known as NSC-741909, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for further research and development.
Mecanismo De Acción
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins in the cell. By inhibiting Hsp90, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide disrupts the function of other proteins in the cell that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of bacteria, suggesting potential applications in the treatment of bacterial infections. N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide as a research tool is its specificity for Hsp90, which allows for the study of the role of this protein in various cellular processes. However, one limitation of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide is its relatively low potency compared to other Hsp90 inhibitors, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide. One area of research could focus on the development of more potent analogs of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide for use in cancer treatment. Another area of research could focus on the use of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide in combination with other cancer therapies to enhance their effectiveness. Additionally, further research could explore the potential applications of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide in the treatment of bacterial infections and inflammatory diseases.
Métodos De Síntesis
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-chloro-4-nitroaniline with potassium thiocyanate to form 2-amino-4-thiocyanatoaniline. This intermediate is then reacted with 2-bromo-1-(methylthio)benzene to form the final product, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a cancer treatment.
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-21-14-6-3-2-5-13(14)18-16(19)17(8-10-20-11-9-17)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZLLJOZGYXRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)
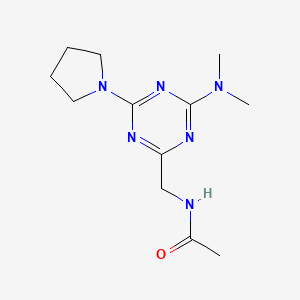
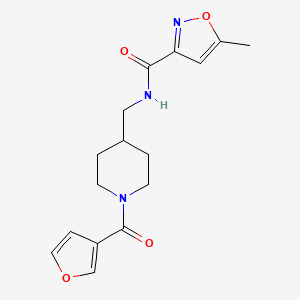
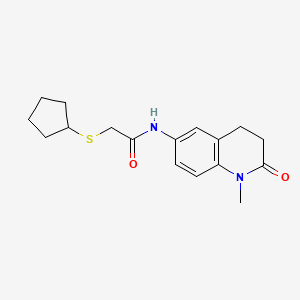
![[4-(4-Bromo-phenyl)-thiazol-2-yl]-cyclohexylidene-acetonitrile](/img/structure/B3019210.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)
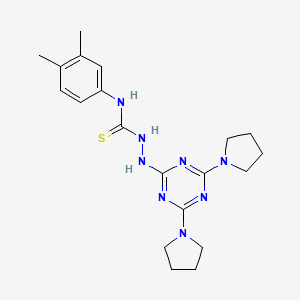
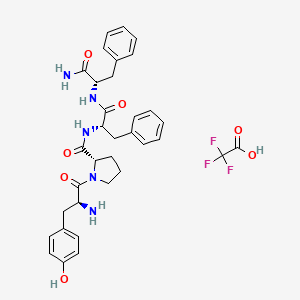
![(Z)-3-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019216.png)
![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)
![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)
